4-Ethyloxolan-2-one
CAS No.: 16496-51-8
Cat. No.: VC8366193
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16496-51-8 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | 4-ethyloxolan-2-one |
Standard InChI | InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3 |
Standard InChI Key | MDQZVJSUBKPTHG-UHFFFAOYSA-N |
SMILES | CCC1CC(=O)OC1 |
Canonical SMILES | CCC1CC(=O)OC1 |
Introduction
Chemical Behavior and Applications
Lactones like oxolan-2-one are used in various applications due to their chemical properties. They can participate in reactions such as ring-opening polymerization and are used in the synthesis of pharmaceuticals and other organic compounds. The ethyl substitution might affect its reactivity and solubility compared to the parent compound.
Data Table Example for Related Compounds
This table illustrates the diversity of oxolan-2-one derivatives and their applications, though specific data for 4-ethyloxolan-2-one is not available.
Future Research Directions
-
Synthesis and Characterization: Developing methods to synthesize 4-ethyloxolan-2-one and characterizing its physical and chemical properties.
-
Thermodynamic Studies: Investigating its thermodynamic properties, such as solubility and miscibility with various solvents.
-
Applications in Organic Synthesis: Exploring its potential as a building block in organic synthesis reactions.
These directions could provide valuable insights into the compound's utility and behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume